2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O5S/c1-16-7-12-21-19(13-16)25(30)23(34(31,32)18-10-8-17(26)9-11-18)14-28(21)15-24(29)27-20-5-3-4-6-22(20)33-2/h3-14H,15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWFUUWCIMVZFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with different oxidation states, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- Fluorine vs. Non-Fluorinated Sulfonamides: The 4-fluorobenzenesulfonyl group in the target compound improves electron-withdrawing capacity and metabolic stability compared to the benzenesulfonyl group in .
- Substituent Position Effects : The 2-methoxyphenyl acetamide group enhances solubility relative to the 4-chlorophenyl group in , which prioritizes lipophilicity for membrane penetration.
Biological Activity
The compound 2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide is a synthetic organic molecule that exhibits significant potential in medicinal chemistry. Its structure incorporates a quinoline core, which is well-known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C_{21}H_{22}F_N_{2}O_{3}S, with a molecular weight of approximately 480.51 g/mol. The presence of functional groups such as the fluorobenzenesulfonyl and methoxyphenyl acetamide enhances its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C21H22F2N2O3S |
| Molecular Weight | 480.51 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not Available |
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. Potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are critical in metabolic pathways related to cancer or infectious diseases.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
- Antimicrobial Action : The quinoline structure is known for its ability to disrupt bacterial cell membranes or inhibit DNA synthesis.
Research Findings
Recent studies have demonstrated the efficacy of this compound in various biological assays:
Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines. For example:
- Breast Cancer Cells (MCF-7) : The compound induced apoptosis and inhibited proliferation at micromolar concentrations.
- Lung Cancer Cells (A549) : Significant reduction in cell viability was observed, suggesting potential as a chemotherapeutic agent.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Bacterial Strains : Tests against Staphylococcus aureus and Escherichia coli showed inhibitory effects, indicating potential use as an antibiotic.
Case Studies
A notable case study involved the administration of the compound in animal models:
- Mouse Model of Tumor Growth : Mice treated with the compound showed reduced tumor sizes compared to control groups, supporting its potential as an anticancer drug.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a quinoline core substituted with a 4-fluorobenzenesulfonyl group at position 3, a methyl group at position 6, and an acetamide moiety linked to a 2-methoxyphenyl group. The sulfonyl group enhances electrophilic reactivity, while the methoxyphenyl group contributes to π-π stacking interactions in biological systems. The ketone at position 4 allows for nucleophilic addition or reduction reactions. Structural analysis via NMR and X-ray crystallography is recommended to confirm regiochemistry and conformation .
Q. What synthetic routes are commonly employed to prepare this compound?
Synthesis typically involves multi-step processes:
- Step 1 : Formation of the quinoline core via Friedländer condensation using substituted anilines and ketones under acidic/basic conditions.
- Step 2 : Sulfonylation at position 3 using 4-fluorobenzenesulfonyl chloride.
- Step 3 : Acetamide coupling via reaction of the quinoline intermediate with 2-methoxyphenyl isocyanate or acetic anhydride. Key reagents include fluorobenzene derivatives, sulfonyl chlorides, and catalysts like DMAP. Reaction temperatures (60–100°C) and anhydrous solvents (e.g., DCM, DMF) are critical for yield optimization (typically 50–70%) .
Q. How can researchers validate the purity and identity of this compound?
Use a combination of:
- Chromatography : HPLC or GC-MS to assess purity (>95%).
- Spectroscopy : H/C NMR to confirm functional groups; IR for sulfonyl (S=O, ~1350 cm) and carbonyl (C=O, ~1700 cm) stretches.
- Mass Spectrometry : High-resolution MS to verify molecular formula (CHFNOS) .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability?
Apply Design of Experiments (DOE) to screen variables:
- Factors : Temperature, solvent polarity, catalyst loading.
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 80°C, DMF, 5 mol% DMAP). Computational tools (e.g., quantum chemical calculations) predict transition states to guide catalyst selection .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in IC values (e.g., enzyme inhibition) may arise from assay conditions (pH, co-solvents) or target selectivity. Mitigate by:
- Standardized Assays : Use uniform protocols (e.g., ATP concentration in kinase assays).
- Off-Target Profiling : Screen against related enzymes/receptors (e.g., kinase panels).
- Molecular Dynamics (MD) : Simulate binding interactions to explain variability .
Q. What methodologies elucidate the compound’s mechanism of action in biological systems?
- In Vitro : Fluorescence polarization for binding affinity; enzyme inhibition assays (e.g., spectrophotometric NADH depletion).
- In Silico : Docking studies (AutoDock Vina) to identify binding pockets; MD simulations for stability analysis.
- Cellular : CRISPR-Cas9 knockout models to confirm target dependency .
Q. How do structural modifications impact physicochemical properties and bioactivity?
- Lipophilicity : Replace the 2-methoxyphenyl group with polar substituents (e.g., pyridyl) to enhance solubility.
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., CF) on the sulfonyl moiety to reduce CYP450 oxidation. Use QSAR models to correlate substituents with logP, pKa, and IC values .
Methodological Recommendations
- Contradiction Analysis : Use meta-analysis frameworks to aggregate data from heterogeneous studies.
- Advanced Characterization : Cryo-EM for target-compound complex visualization; SPR for real-time binding kinetics.
- Sustainability : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) in large-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
